4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of both fluorine and iodine substituents on the indanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of 2,3-dihydro-1H-inden-1-one to introduce the fluorine and iodine substituents. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-1H-inden-1-one
Uniqueness
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and iodine substituents, which can significantly alter its chemical and biological properties compared to other similar compounds. These substituents can enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H6FIO |
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Molecular Weight |
276.05 g/mol |
IUPAC Name |
4-fluoro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |
InChI Key |
ACOPEYMQQODTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)I |
Origin of Product |
United States |
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